5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Neuroscience GABA Receptor CNS Drug Discovery

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1206250-04-5) is a heterocyclic building block that serves as a core scaffold in medicinal chemistry, particularly for developing CNS-penetrant and anticancer agents. It belongs to the broader imidazo[1,2-a]pyridine class, a privileged structure known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
CAS No. 1206250-04-5
Cat. No. B2783737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
CAS1206250-04-5
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13)
InChIKeyLTUIWIWDSDWWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 1206250-04-5): A Core Scaffold for GABA and Kinase Drug Discovery


5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1206250-04-5) is a heterocyclic building block that serves as a core scaffold in medicinal chemistry, particularly for developing CNS-penetrant and anticancer agents. It belongs to the broader imidazo[1,2-a]pyridine class, a privileged structure known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties [1][2]. The presence of the chloro substituent at the 5-position and the carboxylic acid moiety at the 3-position provide key chemical handles for further functionalization, making it a versatile intermediate for synthesizing novel drug candidates .

Why Substitution with Unsubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Fails for GABA and Kinase Research


Generic substitution within the imidazo[1,2-a]pyridine class is not possible due to the profound impact of substituents on both potency and selectivity. The specific 5-chloro substituent is critical for achieving high-affinity interactions with specific biological targets, such as δ-containing GABA_A receptors [1]. Replacing this compound with the unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8) or other analogs lacking this halogen pattern will result in a complete loss of the targeted activity profile, as demonstrated by structure-activity relationship (SAR) studies showing that even minor modifications like a 5-bromo or 5-methyl group can alter potency by more than an order of magnitude [1].

Quantitative Differentiation: 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid vs. Related Scaffolds


Superior GABA_A Receptor Potentiation Over Unsubstituted Lead Compound

The 5-chloro analogue (compound 36) of the imidazo[1,2-a]pyridine scaffold was shown to be a superior δ-selective positive allosteric modulator of the GABA_A receptor compared to the lead compound DS2. At the α4β1δ receptor subtype, the 5-chloro analogue (36) exhibited a 6- to 16-fold higher potency than DS2 [1].

Neuroscience GABA Receptor CNS Drug Discovery

Class-Level Anti-Tubercular Potential Differentiates from Non-Selective Scaffolds

As a member of the imidazo[1,2-a]pyridine-3-carboxamide class, 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a key precursor to agents with potent activity against *Mycobacterium tuberculosis*, including drug-resistant strains. A related set of 14 imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MICs) of ≤1 μM against replicating *M. tuberculosis* H37Rv, with five compounds achieving MIC values ≤0.006 μM. Importantly, one lead compound (18) surpassed the clinical candidate PA-824 by nearly 10-fold in potency against MDR and XDR strains [1].

Infectious Disease Antimycobacterial Drug-Resistant TB

A Privileged Scaffold for Kinase Inhibition: Differentiation from Other Heterocycles

The imidazo[1,2-a]pyridine core, to which this compound belongs, is a privileged scaffold for developing potent protein kinase inhibitors. For instance, the imidazo[1,2-a]pyridine-based clinical candidate HS-173 inhibits PI3Kα with an IC50 of 0.8 nM, and other derivatives in this class have shown potent activity against targets like Nek2 (IC50 = 38 nM) and various cancer cell lines [1][2][3].

Oncology Kinase Inhibitor Medicinal Chemistry

Strategic Application Scenarios for 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid in Drug Discovery


CNS Drug Discovery: GABA_A Receptor Modulator Optimization

This compound is the optimal starting material for synthesizing novel δ-selective GABA_A receptor modulators. Its 5-chloro substituent is a critical pharmacophore for achieving mid-nanomolar potency at the α4β1δ receptor subtype, a 6- to 16-fold improvement over the unsubstituted lead DS2 [1]. This makes it invaluable for medicinal chemistry teams developing next-generation therapeutics for epilepsy, anxiety, and other CNS disorders.

Anti-Tubercular Lead Optimization: Combatting Drug-Resistant TB

As a key intermediate for synthesizing imidazo[1,2-a]pyridine-3-carboxamides, this compound enables the generation of potent anti-TB agents. SAR studies on this class have shown that modifications can yield compounds with MICs ≤0.006 μM against *M. tuberculosis*, including nearly 10-fold improved potency over clinical candidate PA-824 against drug-resistant strains [1]. Procuring this building block is essential for any program focused on developing new therapies for multidrug-resistant tuberculosis.

Oncology Research: Exploring Novel Kinase Inhibitor Chemical Space

This compound serves as a versatile scaffold for the development of potent kinase inhibitors. The imidazo[1,2-a]pyridine core is known to yield inhibitors with sub-nanomolar IC50 values against targets like PI3Kα (0.8 nM) and low nanomolar activity against Nek2 (38 nM) [1][2]. Its procurement supports the synthesis of focused libraries to explore SAR for oncology targets, accelerating the discovery of new anticancer drug candidates.

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